Computed XLogP of 4.5 and TPSA of 96.5 Ų Define a Distinct Lipophilic-Electronic Profile vs. the Methanesulfonate Analog (CAS 869341-36-6)
The target benzenesulfonate ester (C24H20O7S, MW 452.5) exhibits a computed XLogP of 4.5 and a TPSA of 96.5 Ų . Its closest sulfonate-ester variant, the methanesulfonate analog (CAS 869341-36-6, C19H18O7S, MW 390.41), lacks the phenyl ring in the ester group and is predicted to have a substantially lower XLogP (estimated <3.0) due to reduced hydrocarbon volume, while maintaining similar hydrogen-bond acceptor capacity . The 0.9-1.5 log-unit lipophilicity differential translates to an approximately 8- to 32-fold difference in octanol-water partition coefficient, directly impacting membrane partitioning kinetics in cell-based assays.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP = 4.5, TPSA = 96.5 Ų, MW = 452.5 Da (C24H20O7S) |
| Comparator Or Baseline | Methanesulfonate analog (CAS 869341-36-6): MW 390.41 Da (C19H18O7S); estimated XLogP <3.0; 4-Methoxyphenyl analog (CAS 869341-49-1): MW 422.5 Da (C23H18O6S), one fewer H-bond acceptor |
| Quantified Difference | ΔXLogP ≈ +1.5 to +2.0 log units vs. methanesulfonate analog; ΔMW ≈ +62 Da vs. methanesulfonate; +30 Da vs. mono-methoxy analog |
| Conditions | Computed values from Chem960 database; comparator XLogP estimated from structural fragment contributions |
Why This Matters
Higher lipophilicity drives differential cell-membrane permeability and tissue distribution, meaning that biological potency data obtained with the methanesulfonate analog cannot be extrapolated to the benzenesulfonate compound without empirical validation.
